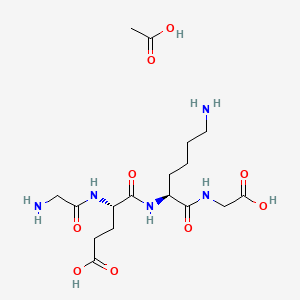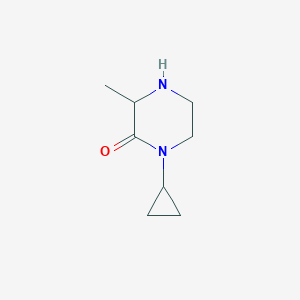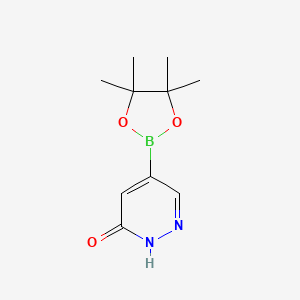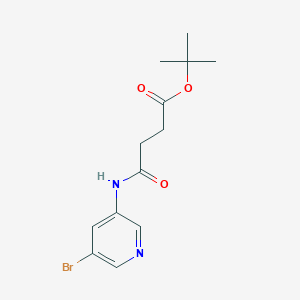
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is a complex organic compound characterized by the presence of a potassium ion, a 1,3-dioxoisoindolin-2-yl group, and a trifluoro-boranuide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide typically involves the reaction of 5-(1,3-dioxoisoindolin-2-yl)pentyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a temperature range of 40-120°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoro-boranuide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide has several scientific research applications:
Wirkmechanismus
The mechanism by which Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide exerts its effects involves its interaction with specific molecular targets. The trifluoro-boranuide group can participate in transmetalation reactions, transferring the boron moiety to a metal catalyst, which then facilitates the formation of new chemical bonds . This mechanism is particularly important in catalytic processes such as the Suzuki-Miyaura coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium 1,3-dioxoisoindolin-2-ide: This compound shares the 1,3-dioxoisoindolin-2-yl group but lacks the pentyl and trifluoro-boranuide moieties.
Potassium phthalimide: Similar in structure but differs in the functional groups attached to the isoindolin-2-yl ring.
Uniqueness
Potassium;5-(1,3-dioxoisoindolin-2-yl)pentyl-trifluoro-boranuide is unique due to the presence of the trifluoro-boranuide group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H14BF3KNO2 |
|---|---|
Molekulargewicht |
323.16 g/mol |
IUPAC-Name |
potassium;5-(1,3-dioxoisoindol-2-yl)pentyl-trifluoroboranuide |
InChI |
InChI=1S/C13H14BF3NO2.K/c15-14(16,17)8-4-1-5-9-18-12(19)10-6-2-3-7-11(10)13(18)20;/h2-3,6-7H,1,4-5,8-9H2;/q-1;+1 |
InChI-Schlüssel |
WUIOMGOTZMXCDL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCCCCN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)


![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)



![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)


